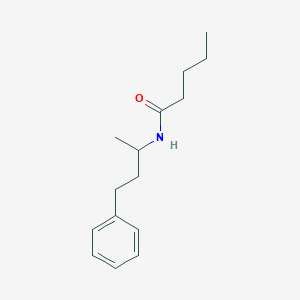

N-(4-fenilbutan-2-il)pentanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Methyl-3-phenylpropyl)valeramide is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-Methyl-3-phenylpropyl)valeramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Methyl-3-phenylpropyl)valeramide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formación de complejos supramoleculares

“N-(4-fenilbutan-2-il)pentanamida” se ha utilizado en la formación de complejos supramoleculares con β-ciclodextrina . Esta técnica se utiliza para mejorar la solubilidad acuosa, la velocidad de disolución y la biodisponibilidad de los fármacos poco solubles en agua .

Ligandos del receptor de dopamina D3

El compuesto se ha utilizado en el diseño y la síntesis de ligandos selectivos del receptor de dopamina D3 . Estos ligandos tienen aplicaciones terapéuticas potenciales en el tratamiento de trastornos por uso de sustancias, incluido el trastorno por uso de cocaína .

Investigación en proteómica

“N-(1-Metil-3-fenilpropil)valeramida” se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones.

Aplicaciones farmacéuticas

“N-(1-Metil-3-fenilpropil)-n-valeramida” está disponible para su compra a través de proveedores bioquímicos, lo que sugiere su uso en diversas aplicaciones farmacéuticas .

Investigación química

“N-(1-Metil-3-fenilpropil)-n-valeramida” se utiliza en la investigación química, incluida la síntesis de nuevos compuestos y el estudio de reacciones químicas .

Investigación bioquímica

“N-(1-Metil-3-fenilpropil)-n-valeramida” se utiliza en la investigación bioquímica . Esto incluye el estudio de los procesos biológicos a nivel molecular, como las vías metabólicas, la expresión genética y la señalización celular.

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like N-(4-phenylbutan-2-yl)pentanamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Actividad Biológica

N-(1-Methyl-3-phenylpropyl)valeramide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

N-(1-Methyl-3-phenylpropyl)valeramide is characterized by its unique amide functional group, which plays a crucial role in its biological interactions. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Amide, Alkyl, Aromatic |

Mechanisms of Biological Activity

Research indicates that N-(1-Methyl-3-phenylpropyl)valeramide exhibits various biological activities, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral infections, possibly through mechanisms that interfere with viral replication processes. Studies have demonstrated that derivatives of similar structures can inhibit H5N1 growth with low cytotoxicity, suggesting a favorable therapeutic index .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against MCF-7 and KB-V1 cancer cells, indicating strong antiproliferative activity .

Antiviral Activity

A study focusing on related compounds indicated that modifications in the molecular structure could enhance antiviral efficacy. Specifically, increasing lipophilicity and incorporating electron-withdrawing groups on the anilide ring were associated with improved activity against viral strains . This suggests that N-(1-Methyl-3-phenylpropyl)valeramide could be optimized for enhanced antiviral properties.

Anticancer Activity

In a comparative analysis of phenoxyacetamide derivatives, it was found that structural modifications significantly influenced biological activity. Compounds similar to N-(1-Methyl-3-phenylpropyl)valeramide exhibited IC50 values less than 1 µM against specific cancer cell lines, demonstrating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(1-Methyl-3-phenylpropyl)valeramide. The following table summarizes key findings related to structural modifications and their impact on activity:

| Modification | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased length generally enhances lipophilicity and bioactivity. |

| Substituents on Aromatic Ring | Electron-withdrawing groups improve antiviral potency. |

| Amide Group Positioning | Alterations can significantly affect binding affinity to biological targets. |

Propiedades

IUPAC Name |

N-(4-phenylbutan-2-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-4-10-15(17)16-13(2)11-12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWKOZGQPUWQNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405298 |

Source

|

| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143086-32-2 |

Source

|

| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.